BenchChemオンラインストアへようこそ!

6-(Decyldithio)-1H-purin-2-amine

Antitumor Leukemia Therapeutic Index

6-(Decyldithio)-1H-purin-2-amine (CAS 78263-87-3) is a synthetic purine analog belonging to the class of 6-alkyl disulfide derivatives of 6-thioguanine (6-TG). It is characterized by a decyl disulfide group attached at the 6-position of the purine ring, a modification known to significantly alter lipophilicity and biological activity profiles relative to the parent antimetabolite.

Molecular Formula C15H25N5S2
Molecular Weight 339.5 g/mol
CAS No. 78263-87-3
Cat. No. B1204479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Decyldithio)-1H-purin-2-amine
CAS78263-87-3
Synonyms6-(decyldithio)-1H-purin-2-amine
Molecular FormulaC15H25N5S2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSSC1=NC(=NC2=C1NC=N2)N
InChIInChI=1S/C15H25N5S2/c1-2-3-4-5-6-7-8-9-10-21-22-14-12-13(18-11-17-12)19-15(16)20-14/h11H,2-10H2,1H3,(H3,16,17,18,19,20)
InChIKeyWKDWUXFAXWOTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Decyldithio)-1H-purin-2-amine (CAS 78263-87-3): A Decyl Disulfide Derivative of 6-Thioguanine for Antitumor Research


6-(Decyldithio)-1H-purin-2-amine (CAS 78263-87-3) is a synthetic purine analog belonging to the class of 6-alkyl disulfide derivatives of 6-thioguanine (6-TG) [1]. It is characterized by a decyl disulfide group attached at the 6-position of the purine ring, a modification known to significantly alter lipophilicity and biological activity profiles relative to the parent antimetabolite [2]. The compound was originally investigated for its potential antitumor properties and is referenced in the literature as a decyl disulfide analog of 6-thioguanine [3].

Why 6-(Decyldithio)-1H-purin-2-amine Cannot Be Directly Substituted with Other Purine Analogs


Substitution of 6-(decyldithio)-1H-purin-2-amine with its parent compound 6-thioguanine, or with other alkyl disulfide derivatives, is not equivalent due to marked differences in therapeutic index, chemotherapeutic index, and physicochemical properties. The decyl disulfide moiety confers a 9.6-fold increase in therapeutic ratio compared to 6-TG in the L-1210 leukemia model [1], and nearly doubles the chemotherapeutic index in the sarcoma-180 system [2]. Additionally, the long alkyl chain drastically alters lipophilicity, with the target compound exhibiting an ACD/LogP of 6.55 versus 0.6 for 6-TG [3], impacting absorption, distribution, and formulation requirements. Such quantifiable differences in both efficacy and drug-like properties preclude simple interchangeability.

6-(Decyldithio)-1H-purin-2-amine: Quantitative Evidence of Differentiation for Scientific Selection


Superior Therapeutic Ratio in L-1210 Leukemia Model Versus Parent 6-Thioguanine

In the murine L-1210 leukemia model, intraperitoneal administration of 6-(decyldithio)-1H-purin-2-amine (the decyl disulfide of 6-thioguanine) yielded a therapeutic ratio (TR) of 48, compared to a TR of only 5.0 for the parent compound 6-thioguanine [1]. This represents a 9.6-fold improvement in the therapeutic window.

Antitumor Leukemia Therapeutic Index

Enhanced Chemotherapeutic Index in Sarcoma-180 Model Compared to Parent 6-Thioguanine

In the murine ascites sarcoma-180 system, the chemotherapeutic index (CI, defined as LD50/ED50) for 6-(decyldithio)-1H-purin-2-amine was determined to be 26, which is nearly double the CI of 14 reported for 6-thioguanine [1]. This indicates a substantially improved balance between antitumor efficacy and host toxicity.

Sarcoma Chemotherapeutic Index Antitumor Activity

Optimal Therapeutic Ratio Among 6-Thioguanine Alkyl Disulfide Homologs

In a comparative study of 27 alkyl disulfide derivatives of 6-MP and 6-TG, the decyl disulfide of 6-TG (target compound) exhibited the highest therapeutic ratio (48) among all 6-TG derivatives tested, surpassing other alkyl chain variants including propyl, butyl, sec-butyl (TR=83% ILS), tert-butyl, pentyl, hexyl, heptyl, octyl, benzyl, and naphthyryl [1].

Structure-Activity Relationship Alkyl Disulfide Therapeutic Index

Substantially Increased Lipophilicity (LogP) Versus Parent 6-Thioguanine

The introduction of the decyl disulfide moiety dramatically increases the lipophilicity of the molecule. The target compound has a predicted ACD/LogP of 6.55 , compared to an experimental XLogP of approximately 0.6 for 6-thioguanine [1]. This 10-fold increase in partition coefficient signifies a profound shift in solubility and membrane permeability characteristics.

Lipophilicity LogP Physicochemical Properties

Predicted High Bioconcentration Potential Relative to Parent Compounds

The high lipophilicity of 6-(decyldithio)-1H-purin-2-amine translates into predicted ADME properties distinct from the parent drug. The compound has a predicted bioconcentration factor (BCF) of 17,346 at pH 7.4 and a log KOC of 4.57, indicating a very high potential for bioaccumulation and strong soil adsorption . In contrast, 6-thioguanine, with its low LogP, has a negligible BCF and is not considered bioaccumulative.

Bioconcentration ADME Environmental Fate

Distinct Thermal and Physical Properties Compared to 6-Thioguanine

The physical properties of the decyl disulfide derivative differ markedly from those of the parent purine base. The target compound has a predicted boiling point of 592.8±55.0°C at 760 mmHg and a density of 1.2±0.1 g/cm³ . 6-Thioguanine, by comparison, has a predicted boiling point of approximately 555°C and a higher density of ~1.5 g/cm³ .

Thermal Properties Density Boiling Point

6-(Decyldithio)-1H-purin-2-amine: Key Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Preclinical Antitumor Efficacy Studies in Leukemia Models

Given its 9.6-fold superior therapeutic ratio compared to 6-thioguanine in the L-1210 leukemia model [1], this compound is optimally suited for studies aiming to demonstrate improved in vivo efficacy with reduced host toxicity in leukemia research. Its high therapeutic index of 48 [1] makes it a strong candidate for preclinical development programs focused on thiopurine-based therapies.

Structure-Activity Relationship (SAR) Investigations of Purine Antimetabolites

The compound's position as the highest therapeutic ratio variant among a series of 6-TG alkyl disulfide derivatives [2] makes it an essential reference standard in SAR studies. Researchers can use it to benchmark the effects of alkyl chain length on the balance between antitumor activity and host toxicity, providing a critical data point for the rational design of next-generation purine prodrugs.

Lipid-Based Formulation and Prodrug Development

With an ACD/LogP of 6.55 , 6-(decyldithio)-1H-purin-2-amine is highly lipophilic, a stark contrast to the water-soluble parent drug. This property is leveraged in research exploring lipid-based nanoparticle formulations, emulsions, or other delivery systems designed to enhance oral bioavailability or achieve targeted tissue distribution. Its predicted high bioconcentration factor further underscores its suitability for studies on lipophilic prodrug design.

Comparative Toxicology and Safety Margin Assessments

The near-doubling of the chemotherapeutic index in the sarcoma-180 model (26 vs. 14 for 6-TG) [3] provides a quantitative basis for using this compound in comparative toxicology studies. It serves as an experimental tool to investigate the mechanisms underlying the improved safety margin conferred by the decyl disulfide modification, particularly in solid tumor models where therapeutic window is a critical limitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Decyldithio)-1H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.